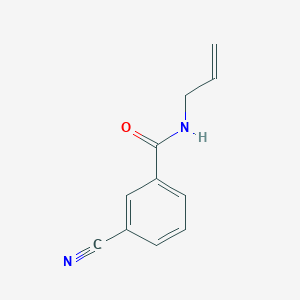
3-cyano-N-(prop-2-en-1-yl)benzamide
Overview
Description
3-Cyano-N-(prop-2-en-1-yl)benzamide is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is used for scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a cyano group and a prop-2-en-1-yl group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 368.0±35.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa value is predicted to be 13.72±0.46 .Scientific Research Applications
Chemical Sensing and Material Science
A significant application of benzamide derivatives, akin to 3-cyano-N-(prop-2-en-1-yl)benzamide, is found in chemical sensing, particularly for fluoride anions. In a study by Younes et al. (2020), a benzamide derivative showcased the ability to undergo a color transition in response to fluoride anions in solution. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the potential of such compounds in developing colorimetric sensors for environmental and health-related applications Younes et al., 2020.
Drug Delivery and Therapeutics
Benzamide derivatives are also explored for their therapeutic potential. Wolf et al. (2004) synthesized benzamide conjugates with alkylating cytostatics, revealing their higher toxicity against melanoma cells compared to the parent compound, chlorambucil. This research suggests the use of benzamide derivatives in targeted drug delivery for melanoma treatment, indicating a promising avenue for cancer therapeutics Wolf et al., 2004.
Antimicrobial Activity
Another realm of application for benzamide derivatives involves antimicrobial activity. Sanna et al. (2002) synthesized benzamide derivatives as part of antitubercular research, uncovering modest growth inhibition of Mycobacterium tuberculosis by some compounds. This suggests potential roles in addressing tuberculosis, highlighting the antimicrobial capabilities of benzamide derivatives Sanna et al., 2002.
Enzyme Inhibition
In the study of enzyme inhibitors, benzamide derivatives have demonstrated potential. Abbasi et al. (2019) synthesized novel bi-heterocyclic benzamides and evaluated their effects against alkaline phosphatase. The findings indicated potent inhibition, suggesting applications in medical research related to enzyme activity modulation Abbasi et al., 2019.
Synthesis and Catalysis
The versatility of benzamide derivatives extends to catalysis and organic synthesis. Segato et al. (2021) investigated the cycloisomerization of N-(prop-2-yn-yl)benzamide, demonstrating the role of such compounds in green chemistry and catalytic processes. This research underscores the importance of benzamide derivatives in facilitating environmentally friendly synthesis methods Segato et al., 2021.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-cyano-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXAULPDTNEWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)
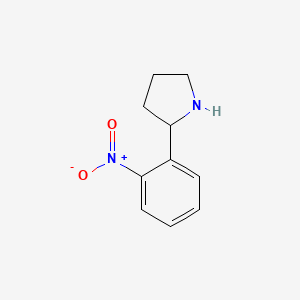
![3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile](/img/structure/B3362976.png)
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
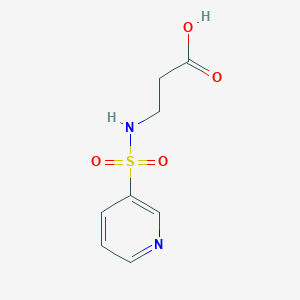

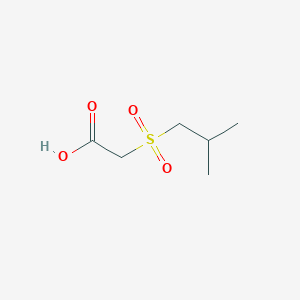
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
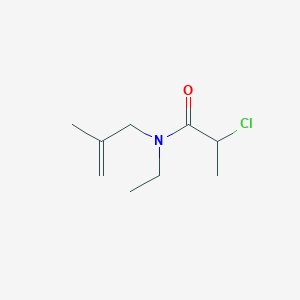

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3363010.png)
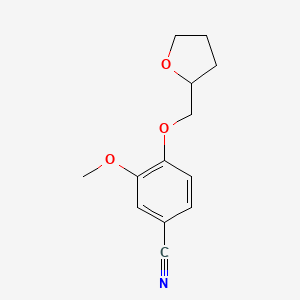
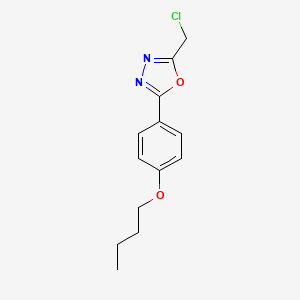
![3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid](/img/structure/B3363035.png)